

An In-depth Technical Guide to 2-Bromophenanthrene: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 2-Bromophenanthrene

Cat. No.: B1281488

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Introduction

2-Bromophenanthrene, a brominated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a valuable building block in organic synthesis. Its unique structural and electronic properties make it a versatile precursor for the construction of more complex molecules, finding applications in materials science and as an intermediate in the synthesis of potentially bioactive compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromophenanthrene**, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity in key chemical transformations.

Physical and Chemical Properties

2-Bromophenanthrene is a white to off-white solid at room temperature.^{[1][2]} Its core physical and chemical properties are summarized in the tables below, providing a ready reference for researchers.

Identifiers and Molecular Properties

Property	Value	Reference
IUPAC Name	2-bromophenanthrene	[1]
CAS Number	62162-97-4	[1]
Molecular Formula	C ₁₄ H ₉ Br	[1]
Molecular Weight	257.13 g/mol	[1]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br</chem>	[1]
InChI	InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H	[1]
InChIKey	SQTPFYJEKHTINP-UHFFFAOYSA-N	[1]

Physicochemical Data

Property	Value	Reference
Melting Point	97 °C	[2]
Boiling Point	Not available	
Appearance	White to Off-White Solid	[1][2]
Solubility	Soluble in organic solvents.	[1]

Synthesis and Purification

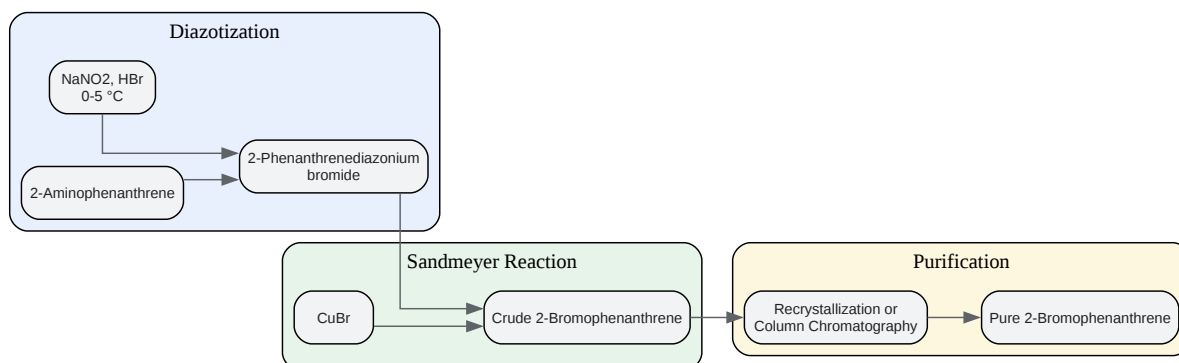
The synthesis of **2-Bromophenanthrene** can be achieved through various methods, with the Sandmeyer reaction of 2-aminophenanthrene being a common approach. This section provides a detailed experimental protocol for its synthesis and subsequent purification.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto the phenanthrene core starting from the corresponding amine.[3]

Experimental Protocol:

- Diazotization of 2-Aminophenanthrene:
 - Suspend 2-aminophenanthrene in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a chilled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution at this temperature for 30 minutes.
- Sandmeyer Reaction:
 - In a separate flask, dissolve copper(I) bromide (CuBr) in HBr.
 - Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen gas evolution will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
 - Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude **2-Bromophenanthrene**.



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Figure 1: Synthetic workflow for **2-Bromophenanthrene**.

Purification Methods

Purification of the crude product is essential to obtain **2-Bromophenanthrene** of high purity, suitable for subsequent applications. Recrystallization and column chromatography are the most common methods.

Recrystallization Protocol:

- **Solvent Selection:** A suitable solvent for recrystallization is one in which **2-Bromophenanthrene** is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include ethanol, methanol, or a mixture of solvents like ethanol/water.
- **Dissolution:** Dissolve the crude **2-Bromophenanthrene** in a minimum amount of the chosen hot solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.

- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol:

- **Stationary and Mobile Phase Selection:** Silica gel is a common stationary phase. The mobile phase is typically a non-polar solvent or a mixture of non-polar and slightly more polar solvents, such as hexanes and ethyl acetate. The optimal solvent system should provide good separation of **2-Bromophenanthrene** from its impurities on a thin-layer chromatography (TLC) plate.
- **Column Packing:** Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.
- **Sample Loading:** Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
- **Elution:** Elute the column with the mobile phase, collecting fractions.
- **Analysis and Isolation:** Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified **2-Bromophenanthrene**.

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **2-Bromophenanthrene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra for **2-Bromophenanthrene** are not readily available in public databases, the expected chemical shifts for the aromatic protons in the ^1H NMR spectrum would appear in the range of 7.5-9.0 ppm. The ^{13}C NMR spectrum would show 14

distinct signals for the carbon atoms of the phenanthrene core, with the carbon atom attached to the bromine atom appearing at a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **2-Bromophenanthrene** is expected to exhibit characteristic absorption bands for aromatic C-H stretching vibrations above 3000 cm^{-1} , and C=C stretching vibrations within the aromatic ring in the $1600\text{-}1450\text{ cm}^{-1}$ region. A band corresponding to the C-Br stretching vibration would be observed in the fingerprint region, typically below 1000 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum of **2-Bromophenanthrene** will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. The molecular ion peaks would therefore appear at m/z 256 and 258. Fragmentation patterns would involve the loss of the bromine atom and successive losses of C_2H_2 units from the aromatic core.[\[4\]](#)[\[5\]](#)

Chemical Reactivity

The bromine atom at the 2-position of the phenanthrene ring makes **2-Bromophenanthrene** a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

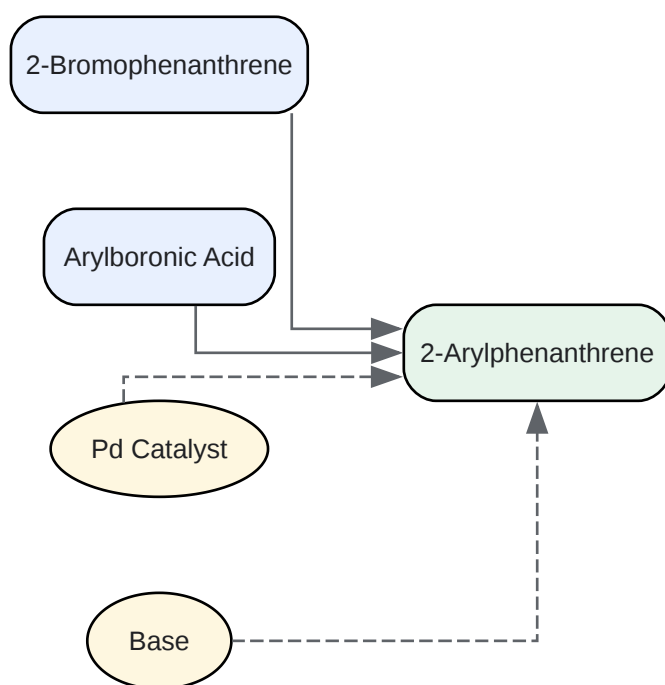
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. **2-Bromophenanthrene** can readily participate in this reaction with various arylboronic acids to synthesize 2-arylphenanthrene derivatives.[\[6\]](#)[\[7\]](#)

General Experimental Protocol:

- To a reaction vessel, add **2-Bromophenanthrene**, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 equivalents).
- Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.



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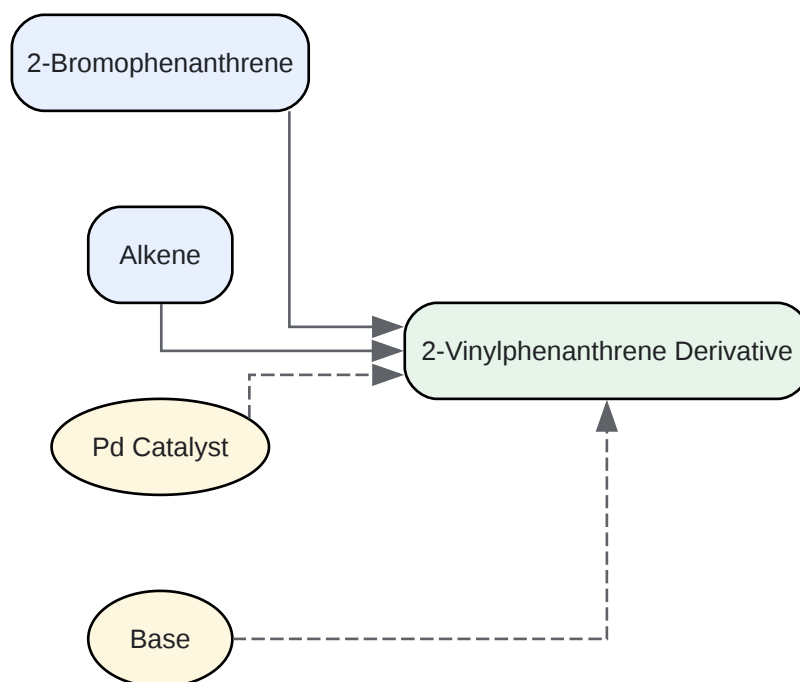
Figure 2: Suzuki-Miyaura coupling of **2-Bromophenanthrene**.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is another palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. **2-Bromophenanthrene** can be coupled with various alkenes to introduce vinyl or substituted vinyl groups at the 2-position of the phenanthrene core.^{[8][9][10]}

General Experimental Protocol:

- In a reaction flask, combine **2-Bromophenanthrene**, the alkene (1.1-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).
- Add a polar aprotic solvent such as DMF or acetonitrile.
- Degas the mixture with an inert gas.
- Heat the reaction to a temperature typically ranging from 80 to 120 °C.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
- Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.



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Figure 3: Heck-Mizoroki reaction of **2-Bromophenanthrene**.

Biological Activity

While extensive studies on the specific biological activities of **2-Bromophenanthrene** are limited, research on related brominated aromatic compounds and phenanthrene derivatives suggests potential for biological effects. Brominated phenols and other related structures have been investigated for a range of bioactivities, including anticancer and antimicrobial properties. [11][12][13][14] Phenanthrene derivatives, in general, have been studied for their cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological activities.[15][16] Further research is needed to specifically elucidate the biological profile of **2-Bromophenanthrene** and its potential applications in drug development. At present, no specific signaling pathways involving **2-Bromophenanthrene** have been identified in the literature.

Conclusion

2-Bromophenanthrene is a key synthetic intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, which allow for the facile construction of more complex phenanthrene-based architectures. While detailed biological studies are currently lacking, the broader activities of related compounds suggest that **2-Bromophenanthrene** and its derivatives may hold promise for future investigations in medicinal chemistry. This guide provides a foundational resource for researchers and scientists working with this versatile compound.

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